molecular formula C11H18ClNO3S B1378769 1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride CAS No. 1461705-97-4

1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride

Cat. No.: B1378769
CAS No.: 1461705-97-4
M. Wt: 279.78 g/mol
InChI Key: UFDFTTPRFQZBEB-UHFFFAOYSA-N
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Description

1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride is a specialized chemical reagent designed for research applications. As a sulfonyl chloride derivative, it primarily serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules. Its potential applications include serving as a building block in medicinal chemistry for the development of pharmaceutical candidates. Researchers value this compound for its reactivity, which allows for further functionalization. Proper handling procedures are essential, as sulfonyl chlorides are typically moisture-sensitive and require storage under an inert atmosphere at low temperatures (2-8°C). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(cyclopentanecarbonyl)piperidine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3S/c12-17(15,16)10-6-3-7-13(8-10)11(14)9-4-1-2-5-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDFTTPRFQZBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCC(C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • Sulfonyl Chloride vs. Carboxylic Acid : The sulfonyl chloride in the target compound enables direct sulfonamide bond formation, unlike the carboxylic acid groups in 3-piperidinecarboxylic acid and 1-methyl-5-oxopyrrolidine-3-carboxylic acid, which require activation (e.g., via coupling reagents) for amidation .
  • Cyclopentanecarbonyl vs. Lactam : The cyclopentanecarbonyl group in the target compound and cyclopentyl fentanyl provides steric bulk, but the latter’s amide linkage (critical for opioid activity) contrasts with the sulfonyl chloride’s electrophilicity .

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s sulfonyl chloride enables rapid conjugation in drug discovery, outperforming carboxylic acid analogs in reaction speed and yield .
  • Divergent Bioactivity : Despite structural similarities, cyclopentyl fentanyl’s amide group confers opioid properties absent in the sulfonyl chloride derivative, underscoring the impact of functional groups on bioactivity .
  • Safety Trade-offs : While sulfonyl chlorides offer reactivity advantages, their handling complexity may limit large-scale use compared to carboxylic acids .

Biological Activity

1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride (CAS No. 1461705-97-4) is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a cyclopentanecarbonyl group, making it a candidate for various pharmacological applications.

  • Molecular Formula: C10H12ClN2O2S
  • IUPAC Name: this compound
  • Molecular Weight: 248.73 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with cyclopentanecarbonyl chloride in the presence of a sulfonating agent. The resulting sulfonyl chloride can then be purified through standard organic chemistry techniques.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. It may function as an enzyme inhibitor or modulator, impacting signaling pathways involved in cellular processes.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that they can inhibit bacterial growth by targeting folic acid synthesis pathways, which are crucial for bacterial proliferation.

Anticancer Properties

Some derivatives of sulfonyl chlorides have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation in cancer models.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy A study published in the Journal of Medicinal Chemistry reported that sulfonamide derivatives showed potent activity against Gram-positive and Gram-negative bacteria, indicating potential for developing new antibiotics .
Anticancer Activity Research conducted on various sulfonamide derivatives indicated their ability to inhibit cell proliferation in human cancer cell lines, suggesting a mechanism involving apoptosis induction .
Enzyme Inhibition A study highlighted the role of sulfonamide compounds as inhibitors of carbonic anhydrase, an enzyme implicated in several physiological processes and diseases .

Comparative Analysis

Comparing this compound with other related compounds reveals unique aspects of its biological activity:

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Target
This compoundModeratePromisingCarbonic Anhydrase
SulfanilamideHighModerateDihydropteroate Synthase
AcetazolamideLowWeakCarbonic Anhydrase

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-cyclopentanecarbonylpiperidine-3-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or sulfonation reactions. A typical approach involves reacting piperidine-3-sulfonyl chloride with cyclopentanecarbonyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly affect yield due to the compound's sensitivity to hydrolysis. Characterization via 1^1H/13^13C NMR and LC-MS is critical to confirm purity and structural integrity .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon or nitrogen) at –20°C in sealed, desiccated containers. Pre-purge vials with dry gas before use. Stability tests using accelerated degradation studies (e.g., 40°C/75% RH for 2 weeks) combined with HPLC monitoring can identify optimal storage conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be prioritized?

  • Methodological Answer :

  • NMR : Look for the sulfonyl chloride (–SO2_2Cl) proton absence and cyclopentanecarbonyl carbonyl (C=OC=O) signal at ~170–175 ppm in 13^13C NMR.
  • IR : Strong absorption bands at ~1360 cm1^{-1} (S=O asymmetric stretch) and ~1170 cm1^{-1} (S=O symmetric stretch).
  • LC-MS : Monitor for [M+H]+^+ or [M–Cl]+^+ ions to confirm molecular weight and detect hydrolyzed byproducts .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions (e.g., hydrolysis or undesired acylations) when using this compound in peptide or protein modifications?

  • Methodological Answer : Use aprotic solvents (e.g., DMF or DCM) and low temperatures (0–4°C) to slow hydrolysis. Pre-activate the sulfonyl chloride with a coupling agent like HOBt/DIC to enhance selectivity for amine residues. Monitor reaction progress in real-time via MALDI-TOF or ESI-MS to detect premature hydrolysis products .

Q. What strategies are effective for resolving contradictions in reported reactivity data, such as variable sulfonylation efficiency across different substrates?

  • Methodological Answer : Perform controlled comparative studies using standardized substrates (e.g., glycine vs. lysine derivatives). Variables to test include solvent polarity, pH, and steric effects. Computational modeling (DFT) of transition states can predict reactivity trends, while kinetic studies (e.g., stopped-flow spectroscopy) quantify activation barriers .

Q. How can this compound be integrated into high-throughput screening (HTS) libraries for drug discovery, and what analytical workflows ensure data reproducibility?

  • Methodological Answer : Use automated liquid handlers to prepare derivative libraries (e.g., sulfonamides) in 96- or 384-well plates. Employ LC-MS/MS with scheduled MRM transitions for rapid purity assessment. Validate hits using orthogonal assays (e.g., SPR for binding affinity) and cross-reference with stability data (e.g., plasma stability assays) .

Q. What are the challenges in scaling up reactions involving this compound, and how can they be addressed?

  • Methodological Answer : Scaling up increases risks of exothermic side reactions. Implement gradual reagent addition and inline FTIR for real-time monitoring. Optimize workup procedures (e.g., aqueous/organic biphasic extraction) to remove unreacted starting materials. Pilot-scale trials (1–10 g) under controlled conditions are critical before kilogram-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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